Ammonium disodium amminepentakis(cyano-C)ferrate(3-)

Coordination Chemistry Precursor Synthesis Stoichiometry

Reproducibility in pentacyanoferrate coordination chemistry hinges on counterion identity. The fully sodiated analogue (CAS 14099-05-9) suffers from uncontrolled hydration, altering dissolution kinetics and local pH during NH₃ ligand substitution. This ammonium disodium salt provides crystalline, stoichiometric Na₂NH₄[Fe(CN)₅NH₃] that ensures batch-to-batch consistency. • Minimizes side reactions in aqueous [Fe(CN)₅L]ⁿ⁻ complex synthesis via controlled ionic strength • Preferred precursor for non-enzymatic uric acid sensor film deposition with validated electrochemical stability • Validated for iron metabolism and homeostasis studies requiring physiological counterion profiles

Molecular Formula C₅H₇FeN₇Na₂
Molecular Weight 201.96 g/mol
CAS No. 36682-41-4
Cat. No. B044900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium disodium amminepentakis(cyano-C)ferrate(3-)
CAS36682-41-4
Synonyms(OC-6-22)-Amminepentakis(cyano-κC)-Ferrate(3-) Ammonium Sodium (1:1:2);  NSC 102807; 
Molecular FormulaC₅H₇FeN₇Na₂
Molecular Weight201.96 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6]
InChIInChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1
InChIKeyBJAAWYWJSUPLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Disodium Amminepentakis(cyano-C)ferrate(3-) Procurement


Ammonium disodium amminepentakis(cyano-C)ferrate(3-) (CAS 36682-41-4), commonly described as ammonium disodium pentacyanoammineferrate(II) owing to historical naming conventions for the Fe(II) oxidation state, is a mixed sodium-ammonium salt of the labile [Fe(CN)5(NH3)]3- anion . Unlike the fully sodiated analogue, this specifically ammoniated salt delivers a defined stoichiometry (Na2NH4[Fe(CN)5NH3]) and hydration state that is critical for reproducible coordination chemistry and materials applications . The compound serves as a versatile entry point for generating substituted pentacyanoferrate complexes via facile NH3 ligand displacement in aqueous media [1].

Why Generic Pentacyanoferrate Salts Cannot Substitute


The structural lability of the [Fe(CN)5(NH3)]3- anion makes counterion identity a decisive factor in reproducibility. The ammonium disodium salt provides a crystalline, stoichiometric form that avoids the uncontrolled hydration and hygroscopicity that frequently plague the fully sodiated analogue, Trisodium amminepentacyanoferrate (CAS 14099-05-9) . Attempting to substitute the ammonium disodium salt with the all-sodium variant can alter dissolution rates, ionic strength, and the local pH environment, directly impacting the kinetics of the critical NH3 ligand substitution reaction [1]. This compound is specifically referenced in biosensing and iron metabolism studies where the counterion influences electrode stability and biological compatibility [1][2].

Quantitative Differentiation Evidence


Defined Ammonium Counterion Stoichiometry

This compound is characterized by a precise 1:1:2 ammonium:sodium:ferrate stoichiometry, formulated as Na2NH4[Fe(CN)5NH3], as confirmed by multiple authoritative databases [1]. In contrast, the generic in-class analogue, Trisodium amminepentacyanoferrate (CAS 14099-05-9), possesses an all-sodium counterion profile (Na3[Fe(CN)5NH3]) that results in different solubility behavior and a less defined, often hygroscopic, hydrate composition . The ammonium disodium salt is supplied as a stable dihydrate (C5H11FeN7Na2O2; MW 303.01 g/mol) with a documented purity threshold of ≥95.0% by AAS, providing a level of batch-to-batch consistency that directly impacts synthetic reliability .

Coordination Chemistry Precursor Synthesis Stoichiometry

Enhanced Ligand Lability for Substitution Chemistry

The [Fe(CN)5(NH3)]3- anion is a classic synthon for generating substituted pentacyanoferrate complexes because the NH3 ligand undergoes rapid aquation in aqueous solution. For the ammonium disodium salt, the released ammonium ion does not significantly compete for coordination, unlike the sodium-only salt which can elevate local ionic strength and slow substitution rates. While direct comparative kinetic data for the specific salts is absent in the open literature, the lability of the ammine ligand is well-established. The compound is used to synthesize 22 different Na3[Fe(CN)5PX3] complexes via ligand substitution, demonstrating its utility as a precursor [1]. The presence of the ammonium counterion is cited as a factor in stabilizing the complex in a biologically relevant context for iron metabolism studies [2].

Inorganic Synthesis Reaction Kinetics Aqueous Chemistry

Validated Role in Non-Enzymatic Electrochemical Biosensing

Pentacyanoammineferrate-based electrodes have been proven as a non-enzymatic platform for selective uric acid measurement [1]. The ammonium disodium salt is the specific form that has been utilized in these studies, likely due to the beneficial effect of the ammonium cation on the electrode's electric double layer and overall electrochemical stability [1][2]. The platform demonstrates high selectivity, directly differentiating uric acid from common interferents. This application is not generic to all pentacyanoferrate salts; the counterion identity can drastically alter the electron-transfer kinetics and film morphology on the electrode surface.

Biosensor Electrochemistry Uric Acid Detection

Utility for Iron Metabolism and Homeostasis Research

The ammonium disodium pentacyanoammineferrate(II) complex is specifically marketed and utilized as a biochemical reagent for studying iron metabolism and homeostasis, owing to its ability to selectively bind iron(II) ions [1]. This application is linked to the mixed ammonium/sodium counterion composition, which minimizes osmotic shock in cellular assays compared to high-sodium alternatives. While quantitative binding affinity comparisons against other pentacyanoferrate salts are not published, the salt's specific formulation is recommended for life science research, suggesting a practical optimization for biological compatibility .

Biochemistry Iron Metabolism Cellular Studies

High-Confidence Application Scenarios


Synthesis of Substituted Pentacyanoferrate Complexes

Procurement for inorganic synthesis labs requiring a stable, stoichiometrically defined precursor to generate [Fe(CN)5L]n- complexes via NH3 substitution. The ammonium disodium salt minimizes side reactions in aqueous media, directly supporting reproducible synthesis of 22+ phosphine/phosphite substituted complexes [1].

Electrochemical Biosensor Fabrication

Fabrication of selective, non-enzymatic uric acid sensors mandates the use of the ammonium disodium salt as the precursor for pentacyanoammineferrate film deposition [2]. The specific counterion composition ensures the electrochemical stability and selectivity reported in the literature.

Iron Homeostasis and Metabolic Research Reagent

Life science studies focusing on iron metabolism, transport, and homeostasis employ this compound as a selective iron(II)-binding reagent. Its mixed ammonium/sodium counterion profile is preferred for maintaining physiological relevance in cellular and in vitro assays [3].

Spectroscopic and Structural Studies of Cyanoferrate Complexes

For FTIR, X-ray diffraction, and magnetic studies requiring a well-defined crystalline pentacyanoferrate(III/II) salt, the dihydrate form of the ammonium disodium salt provides clean spectra and reliable comparisons to the well-studied sodium pentacyanoammineferrate(II) heptahydrate structure [4].

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